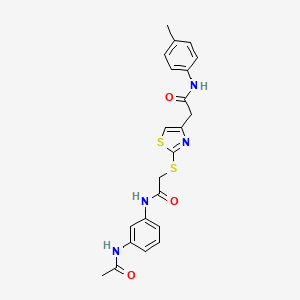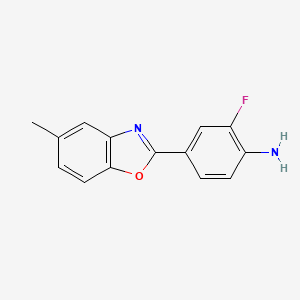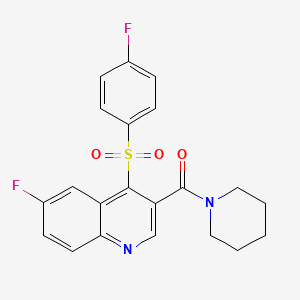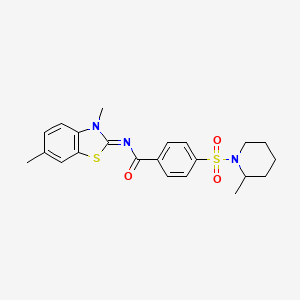![molecular formula C19H18N2O5S B2861920 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 2310146-48-4](/img/structure/B2861920.png)
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(2-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(furan-2-yl)thiophene-2-carbaldehyde and 2-hydroxyethylamine, followed by the reaction with 2-methoxyphenyl isocyanate to form the oxamide linkage. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.
Reduction: Formation of N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-aminoethyl]-N’-(2-methoxyphenyl)amine.
Substitution: Formation of N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-hydroxyphenyl)oxamide.
Scientific Research Applications
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and thiophene rings may facilitate π-π interactions with aromatic amino acids in the active site of enzymes, while the oxamide group can form hydrogen bonds with key residues.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-hydroxyphenyl)oxamide
- N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-aminoethyl]-N’-(2-methoxyphenyl)amine
- 1-Furan-2-yl-4-thiophen-2-yl-butane-1,4-dione
Uniqueness
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide is unique due to its combination of furan, thiophene, and oxamide functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its significance in scientific research.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-6-3-2-5-13(16)21-19(24)18(23)20-10-14(22)17-9-12(11-27-17)15-7-4-8-26-15/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEDTEJESBBNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)
![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)
![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2861859.png)

